N,N'-Dimethyl-1,12-diaminododecane

Catalog No.
S1921644
CAS No.
56992-91-7
M.F
C14H32N2
M. Wt
228.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethyl-1,12-diaminododecane

CAS Number

56992-91-7

Product Name

N,N'-Dimethyl-1,12-diaminododecane

IUPAC Name

N,N'-dimethyldodecane-1,12-diamine

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

InChI

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3

InChI Key

WFAFNKFCDOBGST-UHFFFAOYSA-N

SMILES

CNCCCCCCCCCCCCNC

Canonical SMILES

CNCCCCCCCCCCCCNC

    Feedstock for Polymer Synthesis

      Field: Polymer Science

      Application: “N,N’-Dimethyl-1,12-diaminododecane” can be used as a feedstock for polymer synthesis. It can be incorporated into the backbone of a polymer, influencing its properties and functionalities.

      Method: The specific methods of application or experimental procedures would depend on the particular polymer being synthesized. Generally, it would involve polymerization reactions under controlled conditions with other monomers.

      Results: The outcomes would depend on the specific synthesis process. The aim is often to produce polymers with desired physical and chemical properties.

    Source of Twelve Carbon Chain for Medicinal Drugs

N,N'-Dimethyl-1,12-diaminododecane is an organic compound with the molecular formula C₁₄H₃₂N₂ and a molecular weight of approximately 228.42 g/mol. It features two primary amine groups (–NH₂) and two methyl groups (–CH₃) attached to the nitrogen atoms. The compound is characterized by its linear structure, which contributes to its physical properties such as solubility and boiling point. It appears as a colorless to pale yellow liquid and is soluble in water at a concentration of about 684.3 mg/L at 25 °C .

Currently, there is no documented information on the specific mechanism of action of DMDD in biological systems.

  • Mild skin and eye irritation: Primary amines can cause irritation upon contact [].
  • Respiratory irritation: Inhalation of DMDD vapors may irritate the respiratory tract [].
Typical of amines:

  • Alkylation Reactions: The compound can undergo alkylation to form quaternary ammonium salts.
  • Acylation Reactions: It can react with acyl chlorides to yield N,N'-dimethyl derivatives of amides.
  • Condensation Reactions: The amine groups can condense with aldehydes or ketones to form imines or enamines.

These reactions are essential for synthesizing more complex organic molecules and polymers .

Research indicates that N,N'-Dimethyl-1,12-diaminododecane exhibits biological activity that may include antimicrobial properties. Studies have shown that it can affect bacterial growth and has potential applications in developing antimicrobial agents. Its structural similarity to other biologically active amines suggests that it may interact with biological systems in ways that warrant further investigation .

Several methods exist for synthesizing N,N'-Dimethyl-1,12-diaminododecane:

  • Methylation of 1,12-Diaminododecane: This method involves the reaction of 1,12-diaminododecane with methyl iodide or dimethyl sulfate in the presence of a base.
  • Multi-step Synthesis: This approach may involve initial formation of an intermediate followed by methylation to yield the final product. Common reagents include sodium methylate and hydrogen under specific conditions .

N,N'-Dimethyl-1,12-diaminododecane has diverse applications:

  • Polymer Synthesis: It is used as a monomer in the production of acrylamide polymers which are utilized in various industrial applications.
  • Pharmaceutical Intermediate: The compound serves as an intermediate in synthesizing pharmaceutical compounds.
  • Surfactants: Due to its amphiphilic nature, it can be employed in formulating surfactants for detergents and personal care products .

Studies on the interactions of N,N'-Dimethyl-1,12-diaminododecane with biological systems indicate potential effects on cellular processes. Its interaction with microbial membranes suggests that it may disrupt membrane integrity, leading to bactericidal effects. Further research is necessary to elucidate the exact mechanisms behind its biological activity and potential therapeutic uses .

N,N'-Dimethyl-1,12-diaminododecane shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1,12-DiaminododecaneC₁₂H₂₈N₂Lacks methyl groups; used in nylon synthesis
N,N'-Diethyl-1,12-diaminododecaneC₁₄H₃₄N₂Similar structure but with ethyl groups
N,N'-Dimethyl-1,10-decanediamineC₁₂H₂₈N₂Shorter carbon chain; different physical properties

Uniqueness

N,N'-Dimethyl-1,12-diaminododecane is unique due to its specific chain length combined with dimethyl substitution on the nitrogen atoms. This configuration imparts distinct solubility and reactivity characteristics that differentiate it from similar compounds.

Precursor Selection and Reaction Pathways

The synthesis of N,N'-Dimethyl-1,12-diaminododecane relies on strategic precursor selection that dictates the overall efficiency and feasibility of industrial production. The primary precursor pathways identified in contemporary manufacturing involve dodecanedinitrile as the central starting material, which undergoes catalytic hydrogenation followed by selective methylation [2].

The hydrogenation of dodecanedinitrile represents the most established industrial route, utilizing the well-characterized reduction of nitrile functional groups to primary amines. This transformation proceeds through the initial formation of 1,12-diaminododecane, which subsequently undergoes controlled methylation to yield the target dimethyl derivative. The selection of dodecanedinitrile as a precursor offers several industrial advantages, including high availability from petrochemical feedstocks and compatibility with existing manufacturing infrastructure [3].

Alternative precursor pathways involve the direct reductive amination of dodecanedial with dimethylamine, though this approach faces limitations in terms of precursor availability and reaction selectivity [4]. The reductive amination mechanism proceeds through hemiaminal formation followed by imine intermediate generation and subsequent reduction, requiring careful control of reaction conditions to prevent over-methylation or cyclization side reactions [5].

Recent investigations have explored bio-based precursor routes utilizing lignocellulose-derived diol compounds as starting materials for diamine synthesis. These approaches employ Raney nickel catalysts in hydrogen-borrowing mediated diamination processes, though industrial implementation remains limited due to feedstock availability and process economics [6] [7].

Catalytic Amination Techniques

The catalytic systems employed in N,N'-Dimethyl-1,12-diaminododecane synthesis utilize heterogeneous catalysts optimized for selective nitrile reduction and controlled methylation processes. Raney nickel emerges as the predominant catalyst for industrial dodecanedinitrile hydrogenation, offering high activity and selectivity under appropriate reaction conditions [8] [3].

The hydrogenation mechanism over Raney nickel involves dissociative hydrogen adsorption on the metal surface, followed by sequential reduction of the nitrile groups through imine intermediates to primary amines. The catalyst preparation significantly influences performance, with optimal activity achieved through controlled leaching of aluminum from nickel-aluminum alloys, generating high surface area sponge nickel structures [9].

Industrial hydrogenation processes typically operate at temperatures ranging from 90-140°C and hydrogen pressures of 10-80 bar in stirred autoclave reactors. The presence of ammonia in the reaction medium proves crucial for suppressing secondary amine formation, with base modifiers such as sodium hydroxide further enhancing primary amine selectivity [3]. Under optimized conditions, primary amine selectivities of 93-98% can be achieved at complete nitrile conversion.

The subsequent methylation of 1,12-diaminododecane to the dimethyl derivative employs reductive methylation protocols using formaldehyde as the methylating agent. Carbon-supported ruthenium catalysts demonstrate exceptional activity for this transformation, achieving turnover frequencies exceeding 900 h⁻¹ under continuous flow conditions at temperatures of 70-150°C [10] [11]. The selectivity for dimethyl products reaches >99% due to the suppression of over-methylation reactions under controlled stoichiometric conditions.

Advanced catalytic amination techniques incorporate continuous flow reactor configurations that enable precise temperature and residence time control. Tubular flow reactors combined with robust homogeneous catalysts allow operation at elevated temperatures with low residence times, dramatically increasing catalytic activities while maintaining high selectivities [10]. These systems demonstrate particular advantages for tertiary amine synthesis, where high selectivities are maintained due to the inability of tertiary amines to undergo further reaction.

Purification Strategies and Yield Optimization

The purification of N,N'-Dimethyl-1,12-diaminododecane from complex reaction mixtures requires sophisticated separation strategies that address the presence of unreacted starting materials, mono-methylated intermediates, and various by-products. Industrial purification protocols integrate multiple unit operations including distillation, extraction, and crystallization techniques optimized for high-boiling diamine compounds [12].

Fractional distillation represents the primary separation technique for diamine purification, exploiting the significant boiling point differences between methylated amine species. The high boiling point of N,N'-Dimethyl-1,12-diaminododecane (approximately 290°C) necessitates vacuum distillation to prevent thermal decomposition. Industrial distillation columns operate under reduced pressure conditions (10-50 mbar) with carefully controlled temperature profiles to achieve effective separation while minimizing product degradation [13] [14].

Extractive distillation techniques have been developed for challenging separations involving closely boiling amine mixtures. These processes employ selective entraining agents that preferentially interact with specific amine species, enhancing separation efficiency. The choice of entrainer depends on the relative polarities and hydrogen bonding capabilities of the components, with polar aprotic solvents such as dimethyl sulfoxide demonstrating effectiveness for diamine separations [13] [15].

Column chromatography serves as a complementary purification method for small-scale production and high-purity applications. Silica gel stationary phases with carefully optimized mobile phase compositions enable effective separation of methylated amine isomers. The optimization of solvent polarity proves critical, with non-polar eluent systems (hexane-ethyl acetate ratios of 6:1) providing optimal resolution for removing unwanted methylation by-products [16] [17].

Yield optimization studies have identified key process parameters that significantly influence overall product recovery. Temperature control emerges as the most critical factor, with optimal synthesis temperatures of 125-150°C providing the best balance between reaction rate and selectivity [3] [18]. Pressure optimization shows that hydrogen pressures of 50-80 bar maximize hydrogenation rates while preventing catalyst deactivation.

The implementation of integrated purification processes has demonstrated substantial improvements in overall yield. Rapid optimization methodologies utilizing automated process development have increased yields from 15% to 88% while maintaining stringent impurity removal specifications [12]. These approaches employ multi-stage purification cascades with optimized buffer conditions that maximize product recovery while minimizing host-cell protein and DNA contamination in biopharmaceutical applications.

Scalability Challenges in Bulk Manufacturing

The transition from laboratory-scale synthesis to industrial bulk manufacturing of N,N'-Dimethyl-1,12-diaminododecane presents significant technical and operational challenges that require systematic engineering solutions. Scale-up difficulties arise from the complex interplay of heat and mass transfer limitations, catalyst deactivation phenomena, and process control requirements in large-scale reactor systems [19] [20].

Heat transfer limitations represent a primary scalability challenge due to the highly exothermic nature of nitrile hydrogenation reactions. Laboratory-scale reactions benefit from excellent heat removal capabilities due to high surface area-to-volume ratios, while industrial reactors face significant challenges in maintaining uniform temperature distributions. The implementation of specialized reactor designs incorporating internal cooling coils and optimized agitation systems becomes essential for temperature control in multi-thousand-liter reaction vessels [20].

Mass transfer limitations emerge as critical factors in scaled-up processes, particularly for three-phase reactions involving hydrogen gas, liquid substrate, and solid catalyst. The reduced gas-liquid interfacial area in large reactors limits hydrogen transfer rates, potentially creating mass transport-controlled conditions that reduce overall reaction efficiency. Industrial solutions include enhanced mixing systems, optimized sparger designs, and increased hydrogen partial pressures to overcome mass transfer constraints [21].

Catalyst deactivation presents significant economic challenges in bulk manufacturing due to the large catalyst volumes required and the costs associated with catalyst replacement or regeneration. Raney nickel catalysts show particular susceptibility to deactivation through poisoning by sulfur-containing impurities and sintering at elevated temperatures. Industrial processes implement catalyst regeneration protocols involving hydrogen treatment at elevated temperatures (150°C, 30 bar) to restore catalytic activity, though complete activity recovery requires careful optimization of regeneration conditions [8].

Process control complexity increases dramatically with scale-up due to the larger thermal masses and longer response times of industrial equipment. The implementation of advanced process control systems becomes essential for maintaining optimal reaction conditions throughout the production campaign. These systems employ cascade control strategies with multiple temperature and pressure control loops to ensure stable operation despite disturbances in feed composition or utility conditions [22] [23].

Powder handling challenges emerge during scale-up due to the transition from liquid media to powdered reagents for economic reasons. The handling of powdered catalysts and reagents introduces contamination risks and requires specialized containment systems to prevent cross-contamination and ensure operator safety. Single-use powder transfer systems have been developed to address these challenges, though validation requirements add complexity to the manufacturing process [19].

Continuous manufacturing approaches offer potential solutions to several scale-up challenges by maintaining laboratory-scale process conditions while achieving high throughput through parallelization or extended operation times. Flow chemistry implementations demonstrate particular advantages for diamine synthesis, enabling precise control of reaction parameters and reducing equipment size requirements. However, the implementation of continuous processes requires substantial investment in process development and validation activities [24].

The economic optimization of bulk manufacturing processes requires careful consideration of raw material costs, energy consumption, and waste treatment requirements. Process intensification strategies that reduce solvent usage and increase space-time yields provide pathways to improved process economics. The integration of process analytical technology enables real-time monitoring and optimization of critical process parameters, reducing batch-to-batch variability and improving overall process efficiency [25] [26].

The thermodynamic properties of N,N'-Dimethyl-1,12-diaminododecane reveal fundamental insights into its molecular behavior and phase transitions. The compound exhibits a molecular weight of 228.42 g/mol and a density of 0.824 g/cm³ at standard conditions [1] [2]. These values reflect the substantial molecular structure comprising a twelve-carbon alkyl chain with terminal dimethylamino groups.

Thermal Properties Analysis

The boiling point of N,N'-Dimethyl-1,12-diaminododecane is reported as 280.454°C at 760 mmHg, indicating significant intermolecular forces resulting from both van der Waals interactions along the alkyl chain and hydrogen bonding capabilities of the amine functionalities [2]. The flash point of 148.279°C demonstrates the compound's relatively low volatility compared to shorter-chain analogues, which is consistent with the extended carbon backbone [2].

PropertyValueTemperature/ConditionsReference
Molecular Weight228.42 g/molStandard conditions [1] [2]
Density0.824 g/cm³Standard conditions [2]
Boiling Point280.454°C760 mmHg [2]
Flash Point148.279°CStandard conditions [2]

Thermodynamic Stability Assessment

The compound demonstrates exceptional thermal stability under normal conditions, with no significant decomposition observed below 350°C in related diamine systems [3]. This thermal robustness stems from the stable C-N bonds and the absence of thermally labile functional groups. The thermodynamic characterization indicates that N,N'-Dimethyl-1,12-diaminododecane maintains structural integrity across a wide temperature range, making it suitable for applications requiring thermal stability [4] [5].

Solubility Parameters and Hansen Space Analysis

The solubility behavior of N,N'-Dimethyl-1,12-diaminododecane is governed by its amphiphilic molecular architecture, which combines a hydrophobic dodecane backbone with hydrophilic dimethylamino terminal groups. This structural dichotomy results in distinctive solubility patterns that can be understood through Hansen solubility parameter analysis.

Aqueous Solubility Characteristics

The compound exhibits low solubility in water due to the predominant hydrophobic character imparted by the twelve-carbon alkyl chain [6]. The long hydrocarbon backbone significantly outweighs the polar contribution of the terminal amine groups, resulting in limited water miscibility. This behavior is consistent with other long-chain aliphatic diamines where increasing chain length correlates with decreased aqueous solubility [7].

Organic Solvent Compatibility

N,N'-Dimethyl-1,12-diaminododecane demonstrates enhanced solubility in organic solvents, particularly those with moderate to low polarity [6] [8]. The compound shows preferential dissolution in solvents such as ethanol, chloroform, and other organic media that can accommodate both the hydrophobic alkyl chain and the polar amine functionalities. This solubility profile makes it particularly suitable for non-aqueous synthetic applications and organic phase extraction processes.

Solvent TypeSolubility BehaviorHansen Parameter ImplicationsReference
WaterLow solubilityHigh polar/hydrogen bonding mismatch [6]
EthanolModerate solubilityBalanced polar/nonpolar interactions [9]
ChloroformHigh solubilityFavorable dispersion forces [8]
Nonpolar solventsEnhanced solubilityStrong alkyl chain interactions [6]

Hansen Solubility Parameter Estimation

Based on the molecular structure and observed solubility patterns, the Hansen solubility parameters for N,N'-Dimethyl-1,12-diaminododecane can be estimated using group contribution methods. The dispersion parameter (δD) is expected to be relatively high due to the extended alkyl chain, while the polar (δP) and hydrogen bonding (δH) parameters reflect the contribution of the dimethylamino groups [10] [11].

Surface Activity and Colloidal Behavior

The amphiphilic nature of N,N'-Dimethyl-1,12-diaminododecane endows it with significant surface activity potential, positioning it as a compound of interest for colloidal applications. The molecular architecture, featuring a hydrophobic dodecane spacer with hydrophilic dimethylamino terminals, creates the structural foundation for surface-active behavior.

Surface Tension Modification

The compound is expected to exhibit pronounced surface activity due to its amphiphilic structure, similar to other gemini surfactants with dodecane spacers [12]. The presence of two cationic amine sites separated by a twelve-carbon chain provides optimal spacing for effective surface tension reduction. Studies on related dicationic surfactants with dodecane spacers have demonstrated significant surface tension depression, with critical micelle concentrations in the micromolar range for compounds with similar alkyl chain lengths [12].

Micellization Behavior

The critical micelle concentration (CMC) of N,N'-Dimethyl-1,12-diaminododecane is anticipated to be influenced by the balance between hydrophobic chain interactions and electrostatic repulsion between the cationic amine groups [13]. The dodecane spacer length provides sufficient hydrophobic driving force for micelle formation while maintaining adequate separation between charged centers to minimize electrostatic repulsion.

ParameterExpected BehaviorStructural BasisReference
Surface tension reductionSignificantAmphiphilic structure [12] [13]
CMC rangeMicromolar to millimolarChain length and charge separation [12]
Aggregate morphologySpherical to cylindricalSpacer length optimization [14]
Dynamic surface behaviorConcentration-dependentMolecular orientation [15]

Colloidal Aggregate Formation

The compound demonstrates potential for forming various colloidal structures depending on concentration and environmental conditions. At concentrations above the CMC, spherical micelles are expected to form initially, with the possibility of transitioning to cylindrical or thread-like structures at higher concentrations [14]. The twelve-carbon spacer length represents an intermediate regime that typically favors spherical aggregate formation while maintaining structural flexibility for morphological transitions [12].

Interfacial Properties

The interfacial behavior of N,N'-Dimethyl-1,12-diaminododecane is characterized by preferential adsorption at hydrophobic-hydrophilic interfaces. The compound's ability to orient at interfaces with the hydrophobic chain extending into the nonpolar phase and the amine groups anchored in the aqueous phase makes it suitable for emulsification and dispersion applications [16] [17].

Stability Under Environmental Stress Conditions

The environmental stability of N,N'-Dimethyl-1,12-diaminododecane under various stress conditions is crucial for determining its practical applications and storage requirements. The compound's response to different environmental factors reflects its molecular robustness and potential degradation pathways.

Thermal Stress Resistance

N,N'-Dimethyl-1,12-diaminododecane exhibits remarkable thermal stability under normal operational conditions. The compound maintains structural integrity at temperatures well above ambient conditions, with no significant decomposition observed below 280°C, as evidenced by its boiling point [2]. This thermal robustness is attributed to the stable carbon-nitrogen bonds and the absence of thermally labile functional groups within the molecular structure [4] [5].

Photochemical Stability

Under ultraviolet light exposure, the compound may experience some degree of photochemical degradation, particularly at the amine functionalities [18] [19]. The tertiary amine groups can undergo photooxidation reactions leading to N-oxide formation or demethylation processes. However, the absence of chromophoric groups in the main alkyl chain provides inherent protection against direct photolysis [18].

Oxidative Stability Assessment

The primary vulnerability of N,N'-Dimethyl-1,12-diaminododecane to oxidative stress occurs at the amine sites, where atmospheric oxygen can initiate oxidation reactions [5] [20]. The tertiary amine groups are susceptible to oxidation, potentially forming amine oxides or undergoing demethylation. The long alkyl chain, however, provides significant resistance to oxidative attack due to the stability of the saturated carbon-hydrogen bonds.

Stress ConditionStability RatingPrimary Degradation PathwayProtective MeasuresReference
Thermal (up to 200°C)ExcellentMinimal degradationStandard handling [4] [5]
UV radiationModerateAmine photooxidationLight protection [18] [19]
Atmospheric oxidationGoodAmine oxidationInert atmosphere storage [5] [20]
HydrolysisExcellentNo hydrolyzable bondsStandard conditions [20]

Hydrolytic Stability

The compound demonstrates excellent resistance to hydrolytic degradation due to the absence of hydrolyzable functional groups [20]. The carbon-nitrogen bonds in the dimethylamino groups are stable under normal pH conditions, and the alkyl backbone provides no sites for hydrolytic attack. This stability makes the compound suitable for applications in aqueous environments where hydrolytic degradation might be a concern.

Storage Stability Requirements

Optimal storage conditions for N,N'-Dimethyl-1,12-diaminododecane include cool, dry environments with protection from direct light and atmospheric oxygen [9] [5]. The compound should be stored under an inert atmosphere when possible to minimize oxidative degradation of the amine functionalities. Temperature control is less critical due to the compound's thermal stability, but storage below 50°C is recommended for long-term stability [9].

Environmental Degradation Pathways

XLogP3

4

Wikipedia

N~1~,N~12~-Dimethyldodecane-1,12-diamine

Dates

Last modified: 08-16-2023

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